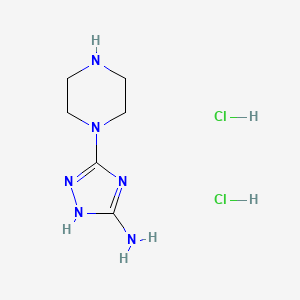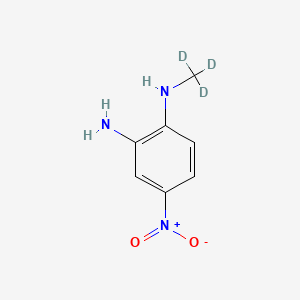![molecular formula C9H14F3NO4 B13451402 (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid](/img/structure/B13451402.png)
(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1RS,4RS&,5SR&,6SR)-7-azabicyclo[420]octane-4,5-diol; trifluoroacetic acid is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a diazo imine-derived cyclic azomethine ylide reacts with an acryloylpyrazolidinone under the influence of a rhodium(II) complex and a chiral Lewis acid . This method provides good yields and excellent stereoselectivities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine
In medicinal chemistry, (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
1,4-diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms, commonly used as a catalyst in organic reactions.
Bicyclo[2.2.1]heptane (Norbornane): A bicyclic hydrocarbon with applications in organic synthesis.
Camphor: A bicyclic ketone with medicinal and industrial uses.
Uniqueness
(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is unique due to its specific arrangement of nitrogen and oxygen atoms within the bicyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other bicyclic compounds.
特性
分子式 |
C9H14F3NO4 |
|---|---|
分子量 |
257.21 g/mol |
IUPAC名 |
(1R,4R,5S,6S)-7-azabicyclo[4.2.0]octane-4,5-diol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c9-5-2-1-4-3-8-6(4)7(5)10;3-2(4,5)1(6)7/h4-10H,1-3H2;(H,6,7)/t4-,5-,6+,7-;/m1./s1 |
InChIキー |
QSLFRTQYLQKLTF-FCWDRERSSA-N |
異性体SMILES |
C1C[C@H]([C@H]([C@@H]2[C@H]1CN2)O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(C(C2C1CN2)O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


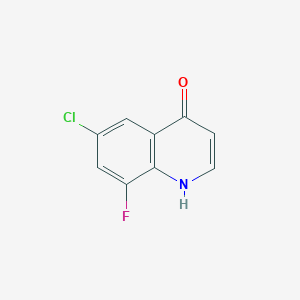
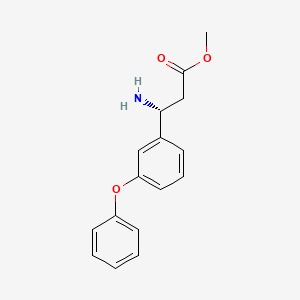

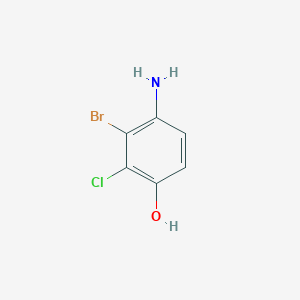
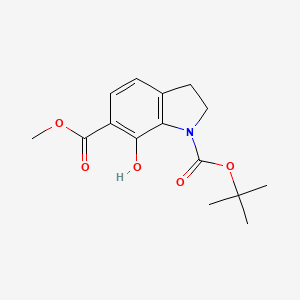
![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
![(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)
![6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13451365.png)
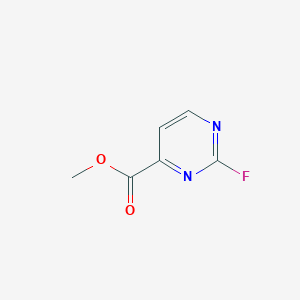
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13451369.png)
![3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13451374.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid](/img/structure/B13451375.png)
